LRRK2 G2019S Inhibition: Pyrrolidine Sulfonamide vs. Morpholine Sulfonamide Comparator
In the patent-disclosed SAR, the pyrrolidine-1-sulfonyl benzamide series shows distinct LRRK2 G2019S inhibitory activity compared to the morpholine-4-sulfonyl analog. While the exact compound's IC50 is not publicly listed, a directly comparable analog, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide, is reported to have significantly weaker activity [1]. This suggests the pyrrolidine ring provides a conformational advantage for binding to the kinase domain. Quantitative binding data for a close structural analog within the same patent family, featuring a pyrrolidine-1-sulfonyl group, shows an IC50 of <100 nM against LRRK2 G2019S [1].
| Evidence Dimension | LRRK2 G2019S Kinase Inhibition |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred from the most potent analogs in the series to be <100 nM IC50 [1]. |
| Comparator Or Baseline | N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide: Activity reported as 'significantly weaker' with no exact IC50 disclosed [1]. |
| Quantified Difference | Qualitative classification of the pyrrolidine series as 'more potent' than the morpholine series; the pyrrolidine group is associated with low nanomolar inhibition in analog data [1]. |
| Conditions | In vitro kinase assay using LRRK2 G2019S mutant enzyme as described in the patent method [1]. |
Why This Matters
For researchers studying the G2019S mutation, selecting a compound with a pyrrolidine sulfonamide provides a higher probability of achieving low nanomolar inhibition compared to the morpholine analog, a crucial factor in target validation studies.
- [1] Gil, A. M., et al. (2021). LRRK2 Inhibiting Compounds and Use Thereof for Treating Neurodegenerative Diseases. U.S. Patent No. US20210323936A1. Washington, DC: U.S. Patent and Trademark Office. View Source
